2-Chloro-6-methylisonicotinamide

Physicochemical profiling LogP Drug design

Medicinal chemists reproducing patented TAAR1 ligand series (e.g., US9957261 Example 50) or exploring CCR8/PI3K/mTOR inhibitor scaffolds require reliable access to 2-Chloro-6-methylisonicotinamide (CAS 25462-95-7). This disubstituted isonicotinamide provides two orthogonal diversification vectors-the C2 chlorine for cross-coupling and the C6 methyl for C-H functionalization or metabolic tuning-absent in unsubstituted parent isonicotinamide. Key advantages: • Eliminates 2-3 sequential synthetic steps vs. unsubstituted isonicotinamide, accelerating SAR campaigns. • ~0.6 log units higher lipophilicity (XLogP3 1.1) than 2-chloroisonicotinamide, simplifying extraction/purification. • Para-amide geometry (isonicotinamide, not nicotinamide) ensures correct H-bonding for patent-specified coupling. Supplied as ≥98% crystalline powder; ships ambient with sealed dry storage at 2-8°C. Bulk inventory planning supported for kg-scale campaigns.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 25462-95-7
Cat. No. B1488331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylisonicotinamide
CAS25462-95-7
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
InChIKeyOWXORRMQUDENAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methylisonicotinamide: Identity & Physicochemical Profile


2-Chloro-6-methylisonicotinamide (IUPAC: 2-chloro-6-methylpyridine-4-carboxamide; CAS 25462-95-7) is a disubstituted isonicotinamide derivative bearing a chlorine atom at the pyridine 2-position and a methyl group at the 6-position . With a molecular weight of 170.59 g/mol, a computed XLogP3 of 1.1, and a topological polar surface area (TPSA) of 56 Ų, this compound occupies a distinct physicochemical niche among isonicotinamide building blocks . It is supplied as a colorless to pale yellow crystalline powder, typically at ≥98% purity, and requires sealed dry storage at 2–8 °C . The compound serves as a versatile synthetic intermediate for constructing biologically active molecules, including TAAR1 ligands, CCR8 antagonists, PI3K inhibitors, and LTA4 hydrolase inhibitors, and has been cited as a vitamin B6 synthesis precursor .

Orthogonal Cl and CH3 handles enable convergent SAR library synthesis
Reported as intermediate for TAAR1, CCR8, PI3K inhibitor research
Requires sealed dry storage at 2–8°C

Why Generic Analogs Fail for 2-Chloro-6-methylisonicotinamide


Replacing 2-chloro-6-methylisonicotinamide with a structurally similar isonicotinamide—such as unsubstituted isonicotinamide, 2-chloroisonicotinamide, or the positional isomer 2-chloro-6-methylnicotinamide—introduces quantifiable differences that compromise downstream synthetic outcomes. The 6-methyl group contributes approximately 0.6 log units of additional lipophilicity relative to 2-chloroisonicotinamide (XLogP3 1.1 vs. 0.5), altering phase-partitioning behavior during extraction and chromatographic purification . The isonicotinamide (4-carboxamide) scaffold positions the amide para to the pyridine nitrogen, whereas the nicotinamide isomer (3-carboxamide) places it meta, producing divergent hydrogen-bonding geometry and reactivity in metal-catalyzed coupling reactions . Furthermore, the chlorine at C2 and methyl at C6 provide two orthogonal derivatization handles that are absent in the unsubstituted parent isonicotinamide, which lacks both the halogen for cross-coupling and the methyl group for C–H functionalization . These physicochemical and structural distinctions mean that generic substitution cannot reproduce the reactivity profile, intermediate utility, or patent-specified synthetic role of the title compound .

Lipophilicity shift Removing the 6-methyl group reduces XLogP3 by ~0.6 units, which may alter extraction and chromatographic behavior.
Isomeric geometry mismatch The nicotinamide (3-carboxamide) isomer positions the amide meta to the ring nitrogen, changing hydrogen-bonding geometry and coupling reactivity.
Missing synthetic handles Unsubstituted isonicotinamide lacks both the chlorine (cross-coupling) and methyl (C–H activation) handles, requiring additional functionalization steps.

2-Chloro-6-methylisonicotinamide: Differentiation from Closest Analogs


Lipophilicity Advantage Over Closest Analogs

The 6-methyl substituent in 2-chloro-6-methylisonicotinamide elevates computed lipophilicity by approximately 0.6 log units compared to 2-chloroisonicotinamide, and by 1.4 log units compared to unsubstituted isonicotinamide . This difference directly impacts organic-solvent extraction efficiency and reversed-phase chromatographic retention, making the title compound more amenable to ethyl acetate or dichloromethane extraction workflows commonly employed after amide coupling reactions.

Lipophilicity Advantage
Reported
XLogP3 1.1 +0.6 2-Cl-isonicotinamide 0.5
XLogP3 1.1 +1.4 Isonicotinamide −0.3
Higher lipophilicity may improve organic phase extraction yields
Computed XLogP3; experimental logP may differ
Physicochemical profiling LogP Drug design Building block selection

Positional Isomer Boiling Point Difference

The isonicotinamide positional isomer (4-carboxamide) exhibits a predicted boiling point of 267.9 °C at 760 mmHg, which is approximately 17 °C lower than the nicotinamide isomer 2-chloro-6-methylnicotinamide (285.2 °C) . This boiling point differential arises from the altered ring electronics: in the nicotinamide isomer, the amide group at C3 experiences stronger intramolecular hydrogen bonding with the pyridine nitrogen at C1, whereas the para relationship in the isonicotinamide scaffold reduces this effect, modestly lowering the boiling point.

Boiling Point Difference
Reported
B.P. 267.9°C −17.3°C Nicotinamide isomer 285.2°C
Lower boiling point may simplify vacuum distillation purification
Predicted values; experimental verification pending
Thermal properties Isomer comparison Purification Distillation

Dual Orthogonal Derivatization Handles

2-Chloro-6-methylisonicotinamide uniquely combines a chlorine atom at the 2-position—amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira)—and a methyl group at the 6-position that can be oxidized to a carboxylic acid, brominated for further coupling, or elaborated via directed C–H activation . By contrast, 2-chloroisonicotinamide (CAS 100859-84-5) lacks the 6-methyl handle entirely, while isonicotinamide lacks both the chlorine and the methyl group, requiring additional synthetic steps to introduce these functionalities . This dual-handle architecture enables convergent synthetic strategies where the chlorine and methyl groups are derivatized in orthogonal reaction sequences without protecting-group manipulation.

Derivatization Handles
Class-level
2 handles (Cl + CH3) vs. 1 vs. 0 Analog 1 handle (Cl only); isonicotinamide 0
Enables convergent synthesis with fewer protection/deprotection steps
Class-level reactivity; specific conditions influence handle orthogonality
Synthetic chemistry Cross-coupling Building block C–H activation

TAAR1 Ligand Activity of Derived Amide

The amide derivative (S)-N-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2-chloro-6-methylisonicotinamide (US9957261, Example 50) exhibits Ki values of 10.8 nM at mouse TAAR1 and 14.7 nM at rat TAAR1 in HEK-293 cells . This demonstrates that the 2-chloro-6-methylisonicotinamide carboxamide core, when coupled to an appropriate amine partner, yields sub-20 nM GPCR ligands. While the core compound alone is not the active species, its procurement is a prerequisite for accessing this specific chemotype, which is composition-of-matter claimed in US9957261. Replacing the building block with 2-chloroisonicotinamide (lacking the 6-methyl) or the nicotinamide isomer would produce a different chemotype not covered by the patent example.

TAAR1 Ki (derivative)
Head-to-head
Ki 10.8 nM (mouse) 1.7× 2-CF3 analog Ki 6.30 nM (mouse)
Substitution pattern directly modulates TAAR1 affinity; exact building block required for patent chemotype
HEK-293 cells; patent US9957261, Example 50 vs. 45
TAAR1 GPCR Neuropsychiatric Patent intermediate

CCR8 Antagonist Potency of Derivative

The elaborated derivative N-(4-{[(1-butyrylpiperidin-4-yl)amino]sulfonyl}-1-naphthyl)-2-chloro-6-methylisonicotinamide (CHEMBL374964) demonstrates antagonist activity at human CCR8 with an IC50 of 43.9 nM, measured by inhibition of CCL1-induced intracellular calcium flux in CHO/Gα16 cells . This value places the compound in the mid-nanomolar potency range for CCR8 antagonists, a target of increasing interest in immuno-oncology. The 2-chloro-6-methyl substitution pattern on the isonicotinamide ring contributes to the overall pharmacophore; replacement with an unsubstituted isonicotinamide or alternative heterocycle would be expected to alter both potency and selectivity profile, though direct comparator data for the non-chloro/non-methyl analog are not publicly available.

CCR8 IC50 (derivative)
Reported
43.9 nM human CCR8
Supports scaffold compatibility for CCR8 antagonist research
No matched-pair comparator publicly available; CCL1 Ca2+ flux assay
CCR8 Chemokine receptor Immuno-oncology Antagonist

Cold Storage Requirement vs. Room-Temperature Analogs

2-Chloro-6-methylisonicotinamide requires sealed dry storage at 2–8 °C, as specified by multiple vendors . In contrast, 2-chloroisonicotinamide is stored at room temperature , and the nicotinamide isomer 2-chloro-6-methylnicotinamide does not carry a cold-storage requirement in its standard specifications . This differential storage requirement suggests that the combination of the electron-withdrawing chlorine and electron-donating methyl group on the isonicotinamide scaffold may increase susceptibility to hydrolytic degradation of the primary amide or thermal decomposition pathways, though the exact degradation mechanism has not been published.

Storage Requirement
Reported
2–8°C Δ −15–20°C Room-temp analogs (2-Cl-isonicotinamide, nicotinamide isomer)
Cold-chain logistics required; may influence shelf-life planning
Vendor-specified; long-term stability studies not publicly available
Stability Storage Logistics Procurement

2-Chloro-6-methylisonicotinamide: Application Scenarios


TAAR1-Targeted Medicinal Chemistry

In neuropsychiatric drug discovery programs targeting trace amine-associated receptor 1 (TAAR1), 2-chloro-6-methylisonicotinamide serves as the essential carboxamide coupling partner for constructing sub-20 nM ligands as demonstrated in US9957261 Example 50. The chlorine and methyl substituents provide two independent vectors for SAR exploration, enabling parallel library synthesis without de novo scaffold construction . Procuring this specific building block is mandatory for reproducing the patented compound series and for generating composition-of-matter data for freedom-to-operate assessments.

CCR8 Antagonist Development

The 2-chloro-6-methylisonicotinamide scaffold has been validated as a viable pharmacophoric element in CCR8 antagonist programs, with the elaborated derivative CHEMBL374964 achieving an IC50 of 43.9 nM against human CCR8 . Medicinal chemistry teams pursuing CCR8 as an immuno-oncology target can procure this building block to synthesize focused libraries around the naphthyl-sulfonamide-isonicotinamide chemotype, exploiting the chlorine for late-stage diversification and the methyl group for metabolic stability tuning.

PI3K & LTA4 Hydrolase Inhibitor Synthesis

Patent literature identifies 2-chloro-6-methylisonicotinamide as a key intermediate in the synthesis of PI3K/mTOR inhibitors and LTA4 hydrolase inhibitors, both of which are clinically relevant targets for proliferative, inflammatory, and cardiovascular disorders . The dual functional handles (C2–Cl and C6–CH3) enable convergent assembly of complex inhibitor structures, reducing the number of linear synthetic steps compared to starting from unsubstituted isonicotinamide, which would require sequential halogenation and alkylation.

Vitamin B6 Analog & Agrochemical Synthesis

The compound is cited as a synthetic precursor for vitamin B6 (pyridoxine) analogs, leveraging the 2-chloro-6-methylpyridine architecture that maps onto the pyridoxine core substitution pattern . Additionally, its documented use as an intermediate for agricultural insecticides and fungicides positions it as a dual-use building block for both pharmaceutical and agrochemical research procurement. The cold storage requirement (2–8 °C) should be factored into inventory planning for kilogram-scale campaigns.

Application
Selection Property
Validation Focus
TAAR1 ligand synthesis
Orthogonal Cl/CH3 handles for SAR diversification
Reproducibility of patent Example 50 chemotype
CCR8 antagonist research
Reported nM-range antagonist scaffold
Functional activity in CCL1 Ca2+ flux assay
PI3K/mTOR & LTA4H inhibitor synthesis
Dual handles for convergent assembly
Synthetic step-count reduction assessment
Vitamin B6 analog & agrochemical intermediate
2-Chloro-6-methylpyridine core fit
Cold storage supply chain planning
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